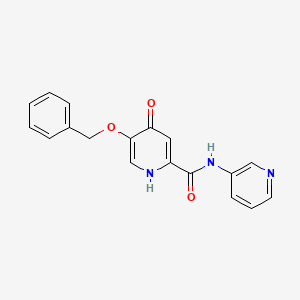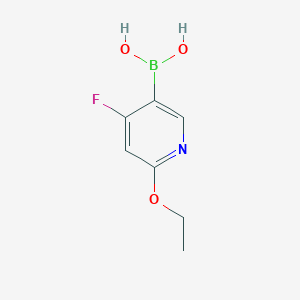
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3. It is a derivative of pyridine, where the boronic acid group is attached to the 3-position of the pyridine ring, and the ethoxy and fluorine groups are attached to the 6- and 4-positions, respectively. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
The synthesis of (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be achieved through several methods:
-
Halogen-Metal Exchange and Borylation: For example, a halogenated pyridine derivative can undergo halogen-metal exchange using a metal reagent like n-butyllithium, followed by treatment with a boron reagent such as trimethyl borate .
-
Palladium-Catalyzed Cross-Coupling: : This method involves the palladium-catalyzed coupling of a halopyridine with a boron reagent. The reaction typically uses a palladium catalyst, a base, and a boron reagent such as bis(pinacolato)diboron .
-
Iridium or Rhodium-Catalyzed C-H Borylation: : This method involves the direct borylation of the C-H bond on the pyridine ring using an iridium or rhodium catalyst. This approach is advantageous as it does not require pre-functionalization of the pyridine ring .
Análisis De Reacciones Químicas
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions:
-
Suzuki-Miyaura Coupling: : This is the most common reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives .
-
Oxidation: : Boronic acids can be oxidized to form the corresponding alcohols or phenols. This reaction typically uses oxidizing agents such as hydrogen peroxide or sodium perborate .
-
Protodeboronation: : This reaction involves the removal of the boronic acid group, typically using a proton source such as water or an acid. The reaction is useful for the selective removal of boronic acid groups in complex molecules .
Aplicaciones Científicas De Investigación
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
-
Chemistry: : It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. This makes it valuable in the development of pharmaceuticals, agrochemicals, and materials science .
-
Biology: : Boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used in the development of enzyme inhibitors and as a tool for studying biological pathways .
-
Medicine: : Boronic acid derivatives have shown potential as therapeutic agents. They can be used in the design of drugs targeting specific enzymes or receptors involved in diseases .
-
Industry: : In the industrial sector, boronic acids are used in the production of polymers, sensors, and other advanced materials. Their ability to form stable complexes with diols makes them useful in various applications .
Mecanismo De Acción
The mechanism of action of (6-Ethoxy-4-fluoropyridin-3-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, allowing them to inhibit enzymes or modulate receptor activity .
Comparación Con Compuestos Similares
(6-Ethoxy-4-fluoropyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:
-
6-Fluoro-3-pyridinylboronic acid: : This compound lacks the ethoxy group, which may affect its reactivity and selectivity in chemical reactions .
-
4-Fluoropyridin-3-yl boronic acid: : Similar to the target compound but without the ethoxy group, it may have different physical and chemical properties .
-
6-Chloro-5-fluoropyridin-3-yl boronic acid: : The presence of a chlorine atom instead of an ethoxy group can significantly alter the compound’s reactivity and applications.
The unique combination of the ethoxy and fluorine groups in this compound provides distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C7H9BFNO3 |
|---|---|
Peso molecular |
184.96 g/mol |
Nombre IUPAC |
(6-ethoxy-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-3-6(9)5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 |
Clave InChI |
GALMMAQEKYSRRP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1F)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


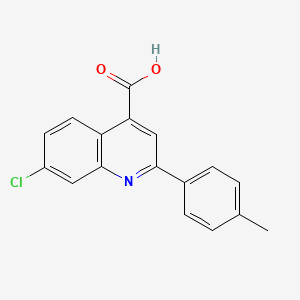
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
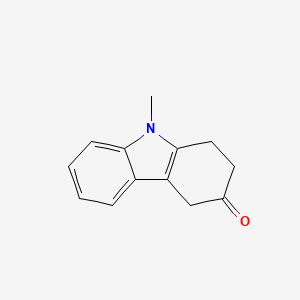
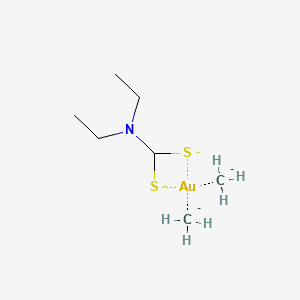
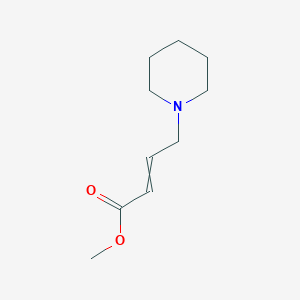
![1-(4-Tert-butylphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094118.png)
![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094126.png)
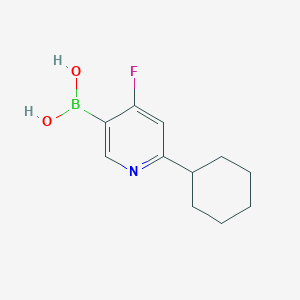
![3-(2-hydroxyphenyl)-4-(5-methylfuran-2-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14094137.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14094151.png)
![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
![N-cyclohexyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14094159.png)
